7-(4-己氧基苯基)-7-氧代庚酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

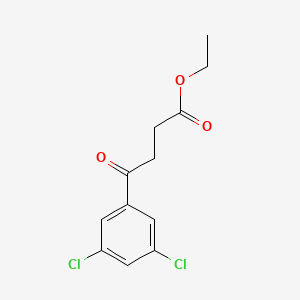

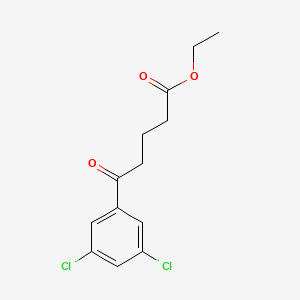

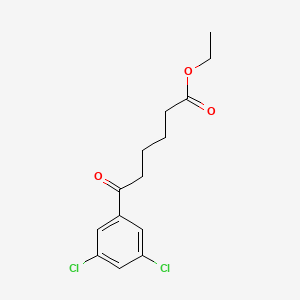

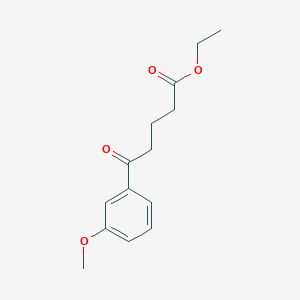

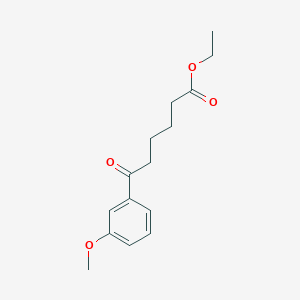

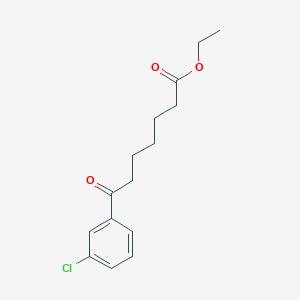

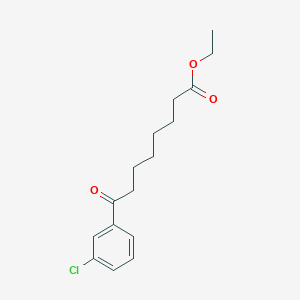

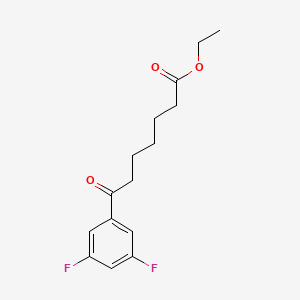

The compound “Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate” is an ester derived from a carboxylic acid and an alcohol. The “7-(4-hexyloxyphenyl)-7-oxoheptanoate” part suggests the presence of a heptanoic acid derivative with a ketone group at the 7th carbon. The “4-hexyloxyphenyl” part indicates a phenyl group substituted with a hexyloxy group at the 4th position .

Molecular Structure Analysis

The molecular structure of this compound would likely show a long chain structure due to the heptanoate and hexyloxy groups. The phenyl group would add a cyclic structure to the molecule .Chemical Reactions Analysis

Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohol and carboxylic acid in the presence of an acid or base. They can also react with amines to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Esters generally have pleasant smells and are often found in fats and oils. They are less polar than carboxylic acids and alcohols, so they have lower boiling points .科学研究应用

合成和化学性质

- 7-氧代庚酸乙酯用于各种合成工艺。例如,Ballini 等人(1991 年)描述了它从环庚酮的合成,突出了它在以良好的收率生成 7-氧代庚酸乙酯或 7-氧代庚酸甲酯中的应用(Ballini, Marcantoni, & Petrini, 1991)。

- Takeda 等人(1977 年)报道了从 2-乙酰氧基-3-氧代庚酸乙酯(生产佩斯他霉素的关键中间体)合成 3-甲氧基-5-羟基-5-戊酰基-2-己烯二酸二乙酯(Takeda, Amano, & Tsuboi, 1977)。

在医学研究中的应用

- Nurieva 等人(2015 年)合成了 7-氧代庚酸酯的衍生物,证明了对人上皮肺癌细胞具有中等的细胞毒性,表明在癌症研究中具有潜在的应用(Nurieva 等人,2015 年)。

光物理和光化学研究

- 研究了类似于 7-氧代庚酸乙酯的化合物的化学反应,以了解其产生各种化合物的潜力。例如,Tokuda 等人(1978 年)探讨了 2-氧代-1-环己烷甲酸乙酯的光化学反应,导致形成 7-氧代-3-庚烯酸乙酯等化合物(Tokuda, Watanabe, & Itoh, 1978)。

合成药物的中间体

- 辛志(2006 年)详细介绍了 7-氯-2-氧代庚酸乙酯的合成,这是生产西拉司他汀的中间体,展示了类似化合物在药物合成中的作用(陈辛志,2006 年)。

作用机制

Mode of Action

It is known that isocyanates, which are structurally related to this compound, are electrophiles and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . This suggests that Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate may interact with its targets in a similar manner.

Biochemical Pathways

It is known that isocyanates can react with amines to form ureas and with alcohols to form urethane linkages . These reactions could potentially affect various biochemical pathways.

Pharmacokinetics

It is known that isocyanates are rapidly metabolized and excreted . This suggests that Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate may have similar pharmacokinetic properties.

安全和危害

未来方向

属性

IUPAC Name |

ethyl 7-(4-hexoxyphenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-3-5-6-10-17-25-19-15-13-18(14-16-19)20(22)11-8-7-9-12-21(23)24-4-2/h13-16H,3-12,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMIKSVOUYDWINA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645800 |

Source

|

| Record name | Ethyl 7-[4-(hexyloxy)phenyl]-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-hexyloxyphenyl)-7-oxoheptanoate | |

CAS RN |

898757-93-2 |

Source

|

| Record name | Ethyl 4-(hexyloxy)-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-[4-(hexyloxy)phenyl]-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。